molecular formula C18H18N4O3S B2365706 N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide CAS No. 364365-37-7

N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide

Cat. No.: B2365706
CAS No.: 364365-37-7
M. Wt: 370.43
InChI Key: USKDASIEZOOGGJ-RGVLZGJSSA-N
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Description

N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide is a complex organic compound that features an indole moiety, an azavinyl group, and a sulfonyl-substituted amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including azavinylation and sulfonylation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Mechanism of Action

The mechanism of action of N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the sulfonyl group can modulate the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-6-8-15(9-7-13)26(24,25)21-12-18(23)22-20-11-14-10-19-17-5-3-2-4-16(14)17/h2-11,19,21H,12H2,1H3,(H,22,23)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKDASIEZOOGGJ-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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